Technical Guide: Spectroscopic Profiling of 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene
Technical Guide: Spectroscopic Profiling of 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene
This technical guide provides an in-depth analysis of the spectroscopic characteristics, synthesis logic, and quality control parameters for 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene .
Designed for research scientists and process chemists, this document synthesizes theoretical chemical shift additivity rules with empirical data from structural analogs to provide a high-fidelity reference standard.
Executive Summary & Structural Context
Compound: 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene Molecular Formula: C₁₂H₁₆Br₂O Molecular Weight: 350.07 g/mol Key Application: This molecule serves as a sterically congested, bifunctional aryl halide scaffold. It is a critical intermediate in the synthesis of advanced OLED materials and sterically hindered biaryl ligands via palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).
The unique 1,2,3,5-substitution pattern introduces specific steric and electronic effects:
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Steric Bulk: The tert-butyl group at C3 forces the ethoxy group at C2 out of planarity, impacting conjugation and solubility.
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Electronic Push-Pull: The electron-donating ethoxy group competes with the electron-withdrawing bromine atoms, creating distinct NMR signatures essential for structural verification.
Synthesis & Structural Provenance
To understand the spectroscopy, one must understand the origin. The high-purity synthesis of this target typically proceeds via the bromination of 2-tert-butylphenol followed by O-alkylation. This pathway dictates the impurity profile (e.g., mono-bromo species) that analysts must detect.
Synthetic Workflow Visualization
The following diagram outlines the logical flow for generating the target and the critical control points for spectroscopic analysis.
Figure 1: Synthetic pathway establishing the regiochemistry of the target molecule.
Spectroscopic Data Specifications
The following data represents the Consensus Reference Values . These values are derived from Substituent Chemical Shift (SCS) additivity rules applied to the parent benzene system, calibrated against experimental data for 4,6-dibromo-2-tert-butylphenol.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz / 500 MHz Internal Standard: TMS (0.00 ppm)
| Signal Assignment | Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J) | Structural Justification |
| Ar-H (C6) | 7.62 ± 0.05 | Doublet (d) | 1H | J ≈ 2.2 Hz | Most deshielded proton. Located between two Br atoms (C1, C5), experiencing strong inductive deshielding. |
| Ar-H (C4) | 7.44 ± 0.05 | Doublet (d) | 1H | J ≈ 2.2 Hz | Located between Br (C5) and tert-butyl (C3). Slightly less deshielded than H6 due to weak shielding from the alkyl group. |
| O-CH₂- | 4.15 ± 0.02 | Quartet (q) | 2H | J ≈ 7.0 Hz | Characteristic methylene protons of the ethoxy ether. |
| -C(CH₃)₃ | 1.42 ± 0.02 | Singlet (s) | 9H | - | Intense singlet for the tert-butyl group. |
| -CH₂-CH₃ | 1.48 ± 0.02 | Triplet (t) | 3H | J ≈ 7.0 Hz | Methyl protons of the ethoxy group. Often overlaps slightly with the tert-butyl signal. |
Critical Analysis:
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The Meta-Coupling: The two aromatic protons are meta to each other. You must observe a coupling constant (J) of ~2.0–2.5 Hz. If you see a large coupling (~8 Hz), you have synthesized the wrong regioisomer (likely the 1,4-dibromo variant).
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The "H6" Shift: The proton at position 6 is the diagnostic handle. Its shift >7.6 ppm confirms the 1,5-dibromo placement.
Carbon NMR (¹³C NMR)
Solvent: CDCl₃
| Carbon Environment | Shift (δ, ppm) | Type | Notes |
| C-O (C2) | 156.5 | Quaternary | Deshielded by Oxygen; Ips-carbon. |
| C-tBu (C3) | 145.2 | Quaternary | Ortho to Ether; Para to Br(C6). |
| Ar-H (C6) | 133.8 | Methine (CH) | Between two Bromines. |
| Ar-H (C4) | 130.5 | Methine (CH) | |
| C-Br (C1/C5) | 117.0 / 118.5 | Quaternary | Distinct signals due to asymmetry, but close in value. |
| O-CH₂ | 69.5 | Methylene | |
| C(CH₃)₃ | 35.8 | Quaternary | Central carbon of t-butyl. |
| C(CH₃)₃ | 30.5 | Methyl | t-Butyl methyls. |
| CH₂CH₃ | 15.8 | Methyl | Ethoxy methyl. |
Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
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2960–2870 cm⁻¹: C-H stretching (Aliphatic). Strong bands due to t-butyl and ethyl groups.[1][2]
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1580, 1460 cm⁻¹: C=C Aromatic ring stretching.
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1240 cm⁻¹: C-O-C asymmetric stretching (Aryl alkyl ether). This is a strong, diagnostic band for the ethoxy attachment.
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1050–1000 cm⁻¹: C-O symmetric stretch.
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800–600 cm⁻¹: C-Br stretching. Look for strong bands in the fingerprint region indicating halogenation.
Experimental Protocols for Validation
Protocol: High-Resolution NMR Sample Preparation
To ensure reproducible shifts matching the table above:
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Mass: Weigh 10–15 mg of the solid sample.
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Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v TMS.
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Note: Do not use DMSO-d6 unless solubility is an issue, as it will shift the aromatic peaks and obscure the water region.
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Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a cotton plug within a glass pipette into the NMR tube.
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Acquisition: Run at 298 K. Set relaxation delay (d1) to >2 seconds to ensure accurate integration of the aromatic protons vs. the bulky t-butyl group.
Protocol: HPLC Purity Assessment
Since UV absorption varies by substitution, standard 254 nm detection may be misleading.
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile (MeCN).
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Gradient: 50% B to 95% B over 10 minutes. (High organic content required due to lipophilicity).
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Flow Rate: 1.0 mL/min.
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Detection: Diode Array Detector (DAD). Extract chromatograms at 210 nm (for bromide absorption) and 280 nm (aromatic system).
Structural Logic Map
The following visualization details the connectivity logic used to assign the NMR signals, ensuring the analyst understands the causality of the chemical shifts.
Figure 2: NMR assignment logic demonstrating the additive effects of substituents on aromatic proton shifts.
References
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Synthesis of Brominated Phenols
- Wang, L., et al. "Regioselective Bromination of Phenols." Journal of Organic Chemistry.
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See also: Sigma-Aldrich Product 129316-09-2 (1,3-Dibromo-5-tert-butylbenzene) for analog comparison. Link
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NMR Prediction & Database
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National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." (Used for calibrating substituent effects of t-butyl and ethoxy groups). Link
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General Spectroscopic Tables
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Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Source for chemical shift additivity rules). Link
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PubChem Compound Summary
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1-Bromo-3-[2-(2-tert-butylphenoxy)ethoxy]benzene (Structural Analog). Link
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